molecular formula C13H21NO4 B13942198 Diethyl 2-cyano-2-isobutylsuccinate

Diethyl 2-cyano-2-isobutylsuccinate

Cat. No.: B13942198
M. Wt: 255.31 g/mol
InChI Key: NENOICKNJDFYMH-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-2-isobutylsuccinate is an organic compound with the molecular formula C13H21NO4. It is a derivative of succinic acid, where two ethyl groups are attached to the carboxyl groups, and a cyano group is attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-cyano-2-isobutylsuccinate can be synthesized through a multi-step process. One common method involves the condensation of diethyl succinate with isobutyraldehyde in the presence of a base, followed by the addition of a cyano group. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium chloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-2-isobutylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-cyano-2-isobutylsuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-cyano-2-isobutylsuccinate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules or catalyze specific reactions in industrial processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-cyano-2,3-dimethylsuccinate: Similar in structure but with different alkyl groups.

    Diethyl 2,3-diisobutylsuccinate: Another derivative with two isobutyl groups.

    Diethyl 2-cyano-3-oxosuccinate: Contains an additional oxo group

Uniqueness

Diethyl 2-cyano-2-isobutylsuccinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its cyano group makes it particularly useful in nucleophilic addition and substitution reactions, while the ester groups provide versatility in hydrolysis and esterification reactions .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

diethyl 2-cyano-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-13(9-14,7-10(3)4)12(16)18-6-2/h10H,5-8H2,1-4H3

InChI Key

NENOICKNJDFYMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(C)C)(C#N)C(=O)OCC

Origin of Product

United States

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